Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various heterocyclic compounds that can be further utilized in synthetic chemistry .
Scientific Research Applications
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate
- Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate
- Methyl 4-amino-3-fluoro-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .
Properties
IUPAC Name |
methyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKMYCZBGEAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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